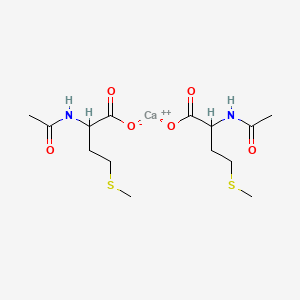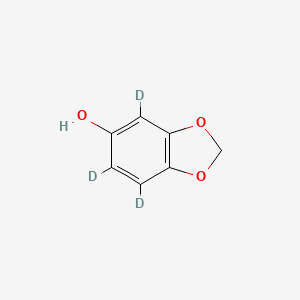![molecular formula C6H10NNa3O14S3 B13829128 trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt: is a chemically modified form of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of three sulfate groups attached to the 3, 4, and 6 positions of the glucosamine molecule. It is commonly used in proteomics research and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt typically involves the sulfation of D-glucosamine. The process includes the following steps:
Starting Material: D-glucosamine hydrochloride.
Sulfation: The sulfation reaction is carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like dimethylformamide (DMF).
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt
Industrial Production Methods
Industrial production of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucosamine form.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: D-glucosamine.
Substitution Products: Various alkylated or acylated derivatives.
科学的研究の応用
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt involves its incorporation into glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is believed to provide the necessary building blocks for the synthesis of these molecules, thereby supporting joint health and reducing inflammation .
類似化合物との比較
Similar Compounds
D-Glucosamine sulfate: A simpler form with only one sulfate group.
N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of sulfate groups.
Chondroitin sulfate: Another sulfated glycosaminoglycan used in joint health supplements .
Uniqueness
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt is unique due to its three sulfate groups, which enhance its solubility and bioavailability compared to other glucosamine derivatives. This makes it particularly effective in scientific research and potential therapeutic applications .
特性
分子式 |
C6H10NNa3O14S3 |
|---|---|
分子量 |
485.3 g/mol |
IUPAC名 |
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3-5(21-24(15,16)17)4(20-23(12,13)14)2(19-6(3)8)1-18-22(9,10)11;;;/h2-6,8H,1,7H2,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
InChIキー |
YDZLNSBAGJMSMW-FRWAFGSFSA-K |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
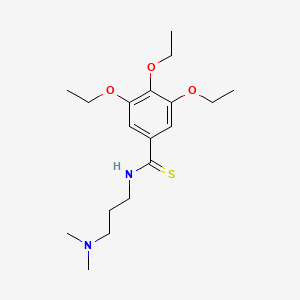
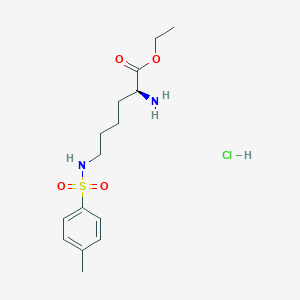
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
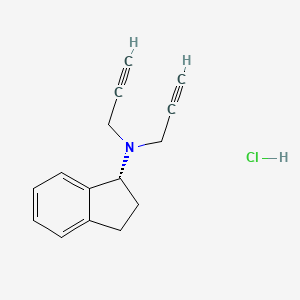
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
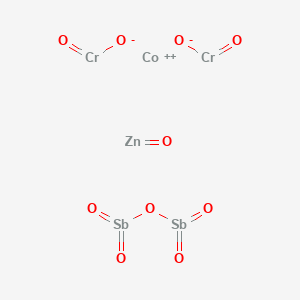
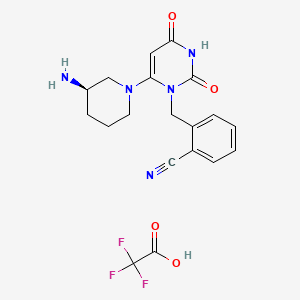
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
